Telcagepant K

Description

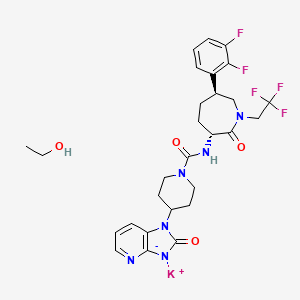

Structure

3D Structure of Parent

Properties

CAS No. |

953077-35-5 |

|---|---|

Molecular Formula |

C28H32F5KN6O4 |

Molecular Weight |

650.7 g/mol |

IUPAC Name |

potassium;N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxoimidazo[4,5-b]pyridin-3-id-1-yl)piperidine-1-carboxamide;ethanol |

InChI |

InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H2,32,33,34,39,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1 |

InChI Key |

VESUVMGLUABQCA-LEVQAPRMSA-M |

Isomeric SMILES |

CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C([N-]C4=O)N=CC=C5.[K+] |

Canonical SMILES |

CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C([N-]C4=O)N=CC=C5.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Development of Telcagepant

Advanced Asymmetric Synthesis Approaches

The development of Telcagepant's synthesis has seen the implementation of cutting-edge asymmetric synthesis techniques, notably organocatalysis, to establish critical stereogenic centers with high enantioselectivity.

Industrial Scale Iminium Organocatalysis

A landmark achievement in Telcagepant's synthesis was the first industrial-scale application of iminium organocatalysis researchgate.netacs.orgnih.govacs.orgacs.orgd-nb.infonewdrugapprovals.org. This approach utilizes organocatalysts to activate substrates via iminium ion intermediates, enabling highly enantioselective reactions. Specifically, this methodology was employed to establish the necessary C-6 stereogenicity in one operation, achieving over 95% enantiomeric excess (ee) researchgate.netacs.orgnih.govacs.orgacs.orgd-nb.infonewdrugapprovals.org. This represents a significant advancement, as organocatalysis on such a scale for iminium activation was previously unprecedented msd-life-science-foundation.or.jp.

Dual Acid Cocatalyst Systems for Reaction Efficiency and Product Stability

The success of the iminium organocatalysis in Telcagepant (B1682995) synthesis was critically dependent on the identification and optimization of a dual acid cocatalyst system researchgate.netacs.orgacs.orgacs.orgnewdrugapprovals.orgmdpi.com. This system, often comprising a weak acid like tert-butylcarboxylic acid and boric acid, was found to effectively balance reaction efficiency with product stability researchgate.netnewdrugapprovals.orgmdpi.com. This dual cocatalyst approach ensured high reaction rates and conversions, crucial for industrial-scale production newdrugapprovals.orgmdpi.com.

Stereoselective Establishment of C-6 Stereogenicity

The C-6 stereogenic center is a pivotal feature in Telcagepant's structure. The iminium organocatalysis approach, as described above, directly addresses the stereoselective establishment of this center researchgate.netacs.orgnih.govacs.orgacs.orgd-nb.infonewdrugapprovals.org. This method allows for the practical establishment of the C-6 stereochemistry in a single operation with high enantioselectivity (>95% ee) researchgate.netacs.orgnih.govacs.orgacs.orgd-nb.infonewdrugapprovals.org. Earlier synthetic routes relied on more laborious methods, including the resolution of racemic intermediates to set stereogenic centers msd-life-science-foundation.or.jp.

Impurity Control and Crystallization Strategies

Effective control over impurities and strategic crystallization methods are essential for producing Telcagepant with the high purity required for pharmaceutical applications.

Suppression of Desfluoro Impurity Formation during Hydrogenation

A significant challenge encountered during Telcagepant synthesis was the formation of desfluorinated impurities during a crucial hydrogenation step researchgate.netacs.orgnih.govacs.orgacs.orgd-nb.infonewdrugapprovals.orgmsd-life-science-foundation.or.jpresearchgate.netresearchgate.netacs.org. Extensive screening of reaction conditions identified lithium chloride (LiCl) as an effective additive to suppress the formation of these desfluoro impurities. Under optimized conditions, the desfluorinated impurities were successfully reduced to below 0.2% researchgate.netacs.orgnih.govacs.orgacs.orgd-nb.infonewdrugapprovals.orgmsd-life-science-foundation.or.jpresearchgate.netresearchgate.netacs.org. This protocol involved using Pd(OH)₂-C as the catalyst in isopropanol (B130326) in the presence of LiCl and sulfuric acid msd-life-science-foundation.or.jp.

Efficient Lactamization Processes

The synthesis of Telcagepant involves the formation of a critical lactam ring. An efficient lactamization process facilitated by tert-butyl chloroformate (t-BuCOCl) has been developed. This method allows for the clean isolation of the caprolactam acetamide (B32628) intermediate, which possesses the desired C3 (R) and C6 (S) configurations. This step is crucial for establishing the stereochemistry required in the final molecule. acs.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netscribd.commagtech.com.cnunibo.itd-nb.info

Dynamic Epimerization-Crystallization for Diastereoselective Isolation

Following the lactamization, a dynamic epimerization-crystallization process is employed to achieve the diastereoselective isolation of the caprolactam acetamide intermediate. This technique ensures the precise configuration of the stereocenters, specifically yielding the desired C3 (R) and C6 (S) stereochemistry. This method is integral to obtaining the target intermediate with high purity and the correct spatial arrangement of atoms. acs.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netscribd.commagtech.com.cnunibo.itd-nb.info

Optimization of Synthetic Route Efficiency and Scalability

Development of Cost-Effective and Environmentally Benign Processes

The developed synthesis of Telcagepant is characterized as cost-effective and environmentally responsible. It leverages techniques such as iminium organocatalysis on an industrial scale, which is a first in its application. The use of a dual acid cocatalyst system was key to balancing reaction efficiency and product stability. Furthermore, protocols were established to minimize the formation of desfluoro impurities during hydrogenation, reducing them to below 0.2%. This approach contributes to a greener chemical process. acs.orgresearchgate.netnih.govacs.orgresearchgate.netunibo.itmsd-life-science-foundation.or.jptsijournals.com

Large-Scale Manufacturing Process Considerations

The synthesis has been successfully demonstrated on large scales, exceeding 10 kg, in pilot plant operations. This process reproducibly yields Telcagepant with high purity (>99.8%) and high enantiomeric excess (>99.9% ee). The process is considered to contain all necessary elements for a manufacturing process, ensuring the production of Telcagepant with the high quality required for pharmaceutical use. acs.orgresearchgate.netresearchgate.netmsd-life-science-foundation.or.jp The development of this process involved the first industrial-scale application of iminium organocatalysis, utilizing a dual acid cocatalyst system to achieve high stereoselectivity (>95% ee) in establishing C-6 stereogenicity. acs.orgresearchgate.netnih.govacs.orgresearchgate.netd-nb.infotsijournals.comunige.ch Additionally, an unprecedented Doebner-Knoevenagel coupling was employed to efficiently construct the C3-C4 bond. acs.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net

Molecular Mechanism of Action and Receptor Pharmacology of Telcagepant

Calcitonin Gene-Related Peptide (CGRP) Receptor Binding Kinetics and Affinity

The pharmacological profile of Telcagepant (B1682995) is characterized by its high affinity and selectivity for the CGRP receptor, as well as specific binding kinetics.

Telcagepant exhibits potent antagonistic activity at both human and rhesus CGRP receptors. It functions by binding to the CGRP receptor complex, thereby preventing the endogenous ligand, CGRP, from activating the receptor. This antagonistic interaction has been extensively characterized, demonstrating high affinity and selectivity. For instance, Telcagepant displays binding affinities (Ki) of approximately 0.77 nM for the human CGRP receptor and 1.2 nM for the rhesus CGRP receptor shigematsu-bio.commedchemexpress.com. In functional assays measuring the inhibition of CGRP-stimulated cAMP production in human CGRP receptor-expressing cells, Telcagepant showed an IC50 value of 2.2 nM medchemexpress.comopenaccessjournals.com. Furthermore, Telcagepant demonstrates significant selectivity, exhibiting over 1500-fold lower affinity for canine and rat CGRP receptors compared to human and rhesus receptors medchemexpress.com. It also shows considerable selectivity over other related receptors, such as the AMY1 receptor, with approximately 40-fold selectivity mdpi.com.

Studies utilizing radiolabeled analogs of Telcagepant, such as [³H]MK-0974, have confirmed that its binding to CGRP receptors is both reversible and saturable. Specifically, binding to human neuroblastoma (SK-N-MC) membranes and rhesus cerebellum homogenates demonstrated saturable binding characteristics, with dissociation constants (KD) of 1.9 nM and 1.3 nM, respectively medchemexpress.comnih.gov. The saturable nature of the binding indicates a finite number of receptor sites, consistent with the presence of specific binding targets. The reversibility of binding is a key characteristic of many receptor antagonists, implying that the compound can associate and dissociate from the receptor.

Telcagepant engages in competitive binding interactions at the CGRP receptor. In competition binding experiments, both endogenous agonists like CGRP and other known antagonists effectively displaced radiolabeled Telcagepant from the receptor nih.gov. While CGRP and adrenomedullin (B612762) demonstrated biphasic competition profiles, Telcagepant and the peptide antagonist CGRP(8-37) exhibited monophasic competition, suggesting a distinct binding mode nih.gov. The presence of Telcagepant can also influence the binding of CGRP itself, with studies indicating that at high concentrations of CGRP, monophasic saturation curves are observed in the presence of Telcagepant frontiersin.org.

The binding of CGRP to its receptor is known to be sensitive to guanine (B1146940) nucleotides, which are integral components of G protein signaling nih.gov. This sensitivity suggests that the CGRP receptor complex is a G protein-coupled receptor (GPCR). Specifically, the fraction of high-affinity binding for [³H]MK-0974 in the presence of CGRP was significantly reduced when membranes were incubated with GTPγS, a non-hydrolyzable guanine nucleotide analog nih.gov. This observation highlights the role of G protein coupling in modulating receptor binding states, with GTPγS favoring a state that may reduce high-affinity antagonist binding.

CGRP Receptor Complex Interactions

Binding Site Delineation within Extracellular Domain (ECD) and RAMP1

Telcagepant binds to a specific pocket located within the extracellular domains (ECD) of the CGRP receptor complex, specifically at the interface between CLR and RAMP1 nih.govresearchgate.net. This binding interaction is crucial for its antagonistic activity, as it physically obstructs the site where CGRP would normally bind researchgate.netnih.gov. Structural studies have revealed that telcagepant forms critical interactions with key residues within this interface. Notably, it engages in hydrophobic interactions with Tryptophan 72 (Trp72) of CLR and Tryptophan 74 (Trp74) of RAMP1 core.ac.ukbiorxiv.orgaston.ac.ukwhiterose.ac.uk. These interactions are essential for high-affinity binding and contribute to the selectivity of telcagepant for the CLR/RAMP1 complex core.ac.uk. The antagonist occupies a binding cleft formed by both CLR and RAMP1, effectively preventing the initial CGRP binding event and subsequent receptor activation researchgate.netnih.gov.

Table 1: Key Binding Interactions of Telcagepant with the CGRP Receptor ECD

| Receptor Component | Residue | Interaction Type | Reference |

| CLR | Trp72 | Hydrophobic, Hydrogen Bond | core.ac.ukbiorxiv.orgaston.ac.uk |

| CLR | Thr122 | Hydrogen Bond | core.ac.ukbiorxiv.org |

| RAMP1 | Trp74 | Hydrophobic | core.ac.ukbiorxiv.org |

Conformational Changes and Water Network Perturbation upon Binding

Upon binding to the CGRP receptor's extracellular domain, telcagepant induces specific structural alterations. The difluorophenyl group within telcagepant's structure is noted to displace a water molecule that is typically observed in the binding site of related antagonists like olcegepant. This displacement enhances hydrophobic interactions between telcagepant and the CLR/RAMP1 complex core.ac.uk. These ligand-induced conformational changes are integral to the antagonist's mechanism, as they stabilize the receptor in an inactive state and prevent the cascade of events leading to signal transduction nih.gov.

Differential Binding to Heterodimeric Receptor Components (CLR and RAMP1)

Telcagepant exhibits a preference for the CGRP receptor, which is formed by the CLR/RAMP1 heterodimer. While it primarily targets this complex, it can also interact with other related receptor complexes, such as the Amylin 1 (AMY1) receptor (formed by CLR and RAMP1, but responsive to amylin) nih.govnih.gov. Studies indicate that telcagepant is approximately 35-fold more potent at human CGRP receptors compared to human AMY1 receptors nih.gov. This differential binding affinity is attributed to the specific contacts telcagepant establishes with the CLR/RAMP1 interface, which are more pronounced than those formed with other RAMP subtypes or receptor complexes core.ac.uk.

Table 2: Differential Potency of Telcagepant at CGRP and AMY1 Receptors

| Receptor Type | Relative Potency (Telcagepant) | Reference |

| CGRP Receptor | Higher | nih.govnih.gov |

| AMY1 Receptor | Lower (approx. 35-fold less) | nih.gov |

Allosteric Modulation of Receptor Functionality

The primary mechanism of action for telcagepant is that of a direct competitive antagonist, blocking the orthosteric binding site for CGRP at the CLR/RAMP1 receptor interface researchgate.netnih.gov. While some GPCRs are modulated by allosteric mechanisms, the current understanding of telcagepant's action emphasizes its role in physically occluding the CGRP binding site, rather than binding to a distinct allosteric site to indirectly alter receptor conformation or function nih.govannualreviews.org.

Differential Binding to Heterodimeric Receptor Components (CLR and RAMP1)

Downstream Signaling Pathway Modulation

By preventing CGRP binding and receptor activation, telcagepant effectively inhibits the downstream signaling cascades initiated by CGRP.

Inhibition of CGRP-Stimulated cAMP Production

A primary downstream signaling event triggered by CGRP receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govphysiology.orgmdpi.com. This elevation in cAMP activates protein kinase A (PKA), which mediates various cellular responses, including vasodilation and pain signaling mdpi.commdpi.com. Telcagepant has been demonstrated to potently antagonize CGRP-induced cAMP accumulation in cells expressing the CGRP receptor nih.govresearchgate.netnih.govnih.govresearchgate.net. It also inhibits cAMP signaling induced by related peptides such as adrenomedullin and intermedin at the canonical human CGRP receptor nih.govresearchgate.net.

Table 3: Telcagepant's Inhibition of CGRP-Stimulated cAMP Production

| Ligand/Stimulus | Receptor Type | Effect of Telcagepant | Reference |

| CGRP | CGRP Receptor | Antagonizes cAMP increase | nih.govresearchgate.netnih.govnih.govresearchgate.net |

| Adrenomedullin | CGRP Receptor | Antagonizes cAMP increase | nih.govresearchgate.net |

| Intermedin | CGRP Receptor | Antagonizes cAMP increase | nih.govresearchgate.net |

Modulation of Intracellular Signaling Molecules (e.g., CREB, p38, ERK)

Beyond cAMP production, CGRP receptor activation can lead to the modulation of other intracellular signaling molecules, including the transcription factor cAMP Response Element-Binding Protein (CREB), and the mitogen-activated protein kinases (MAPKs) p38 and Extracellular Signal-Regulated Kinase (ERK) nih.govnih.govphysiology.orgmdpi.comresearchgate.net. Telcagepant has been shown to inhibit CGRP-stimulated CREB phosphorylation, with a potency comparable to its effect on cAMP accumulation nih.govnih.gov. While the precise modulation of p38 and ERK pathways by telcagepant can be cell-context dependent, its primary role is to block the upstream CGRP receptor activation that initiates these downstream signaling cascades nih.govresearchgate.net. By preventing CGRP binding, telcagepant effectively dampens the activation of these intracellular signaling molecules that are downstream of CGRP receptor engagement nih.govphysiology.org.

Compound Name Table:

Telcagepant

Calcitonin Gene-Related Peptide (CGRP)

Calcitonin Receptor-Like Receptor (CLR)

Receptor Activity-Modifying Protein 1 (RAMP1)

Amylin 1 Receptor (AMY1)

Cyclic Adenosine Monophosphate (cAMP)

cAMP Response Element-Binding Protein (CREB)

p38 Mitogen-Activated Protein Kinase (p38)

Extracellular Signal-Regulated Kinase (ERK)

Adrenomedullin (AM)

Intermedin (IMD)

Functional Selectivity at CGRP and Amylin 1 (AMY1) Receptors

While Telcagepant is primarily recognized as a CGRP receptor antagonist, research has indicated that it, along with other "gepant" class compounds, can also interact with the amylin 1 (AMY1) receptor. The AMY1 receptor is formed by the calcitonin receptor (CTR) in complex with RAMP1, the same RAMP subunit that forms the canonical CGRP receptor with CLR. scienceopen.comnih.govguidetopharmacology.org This shared RAMP1 subunit contributes to the potential for cross-reactivity.

Studies investigating the pharmacology of Telcagepant have quantified its selectivity between the CGRP receptor and the AMY1 receptor. Telcagepant has demonstrated approximately 40-fold selectivity for the CGRP receptor over the AMY1 receptor. nih.govnih.gov This means that higher concentrations of Telcagepant are required to achieve the same level of antagonism at the AMY1 receptor compared to the CGRP receptor. For example, while Telcagepant exhibits a Ki of approximately 0.77 nM for the human CGRP receptor medchemexpress.cn, its binding affinity for the AMY1 receptor has been reported with Ki values around 190 nM nih.gov or functional IC50 values around 44 nM psu.edu. This difference in affinity suggests a degree of selectivity, though not absolute.

Comparative Receptor Affinity and Selectivity of Telcagepant

| Receptor Type | Target | Affinity/Potency Metric | Species/Assay Type | Value (nM) | Source(s) |

| CGRP Receptor | Human CGRP Receptor | Ki (Binding) | Human | 0.77 | medchemexpress.cn |

| CGRP Receptor | Human CGRP Receptor | Ki (Binding) | Human | 4.6 | acs.org |

| CGRP Receptor | Human CGRP Receptor | IC50 (Functional cAMP) | Human | 2.2 | medchemexpress.cn |

| CGRP Receptor | Human CGRP Receptor | IC50 (Functional cAMP) | Human | 2.3 | psu.edu |

| AMY1 Receptor | Human AMY1 Receptor | Ki (Binding) | Human | 190 | nih.gov |

| AMY1 Receptor | Human AMY1 Receptor | IC50 (Functional cAMP) | Human | 44 | psu.edu |

Note: Selectivity is often described as the ratio of affinities/potencies (e.g., AMY1 IC50 / CGRP IC50). Based on the functional data, this ratio is approximately 44 nM / 2.2 nM = 20-fold, or 44 nM / 2.3 nM = 19-fold. Other sources report a 40-fold selectivity nih.govnih.gov or up to 100-fold lower affinity for AMY1 neurology.org.

Compound List:

Telcagepant: A small molecule CGRP receptor antagonist.

Preclinical Pharmacological Characterization of Telcagepant

In Vitro Pharmacological Profiling

The in vitro characterization of Telcagepant (B1682995) involved a series of assays designed to elucidate its binding affinity, functional potency, and selectivity for the CGRP receptor and its potential off-targets.

Functional Assays in Cell-Based Systems

Telcagepant demonstrated potent activity in various cell-based assays that utilize cells expressing the CGRP receptor complex (composed of CLR and RAMP1). In human embryonic kidney 293 (HEK293) cells stably expressing the human CGRP receptor, Telcagepant potently inhibited α-CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, with an IC50 value of 2.2 nM medchemexpress.comtaiclone.comclinisciences.com. This indicates a strong functional antagonism of CGRP signaling. Furthermore, Telcagepant exhibited saturable binding to SK-N-MC cell membranes, which endogenously express CGRP receptors, with a dissociation constant (KD) of 1.9 nM and a maximum binding capacity (Bmax) of 479 fmol/mg protein medchemexpress.comtaiclone.comclinisciences.com. These findings underscore Telcagepant's high affinity and functional efficacy at the human CGRP receptor in relevant cellular systems.

Table 1: In Vitro Pharmacological Properties of Telcagepant

| Assay/System | Target/Response | Species | Value | Unit | Reference |

| Radioligand Binding | Human CGRP Receptor Affinity | Human | 0.77 | nM (Ki) | medchemexpress.comtaiclone.comnih.gov |

| Radioligand Binding | Rhesus CGRP Receptor Affinity | Rhesus | 1.2 | nM (Ki) | medchemexpress.comtaiclone.comnih.gov |

| Radioligand Binding | Canine CGRP Receptor Affinity | Canine | 1204 | nM (Ki) | medchemexpress.comtaiclone.com |

| Radioligand Binding | Rat CGRP Receptor Affinity | Rat | 1192 | nM (Ki) | medchemexpress.comtaiclone.com |

| Functional Assay (cAMP) | Human α-CGRP-stimulated cAMP (HEK293 cells) | Human | 2.2 | nM (IC50) | medchemexpress.comtaiclone.comclinisciences.com |

| Receptor Binding | SK-N-MC Membrane Binding | N/A | 1.9 | nM (KD) | medchemexpress.comtaiclone.comclinisciences.com |

| Receptor Binding | Rhesus Cerebellum Homogenate Binding | Rhesus | 1.3 | nM (KD) | medchemexpress.comtaiclone.com |

Assessment of Species-Selective Receptor Affinity

A notable characteristic of Telcagepant is its species-selective affinity for the CGRP receptor. The compound exhibits high affinity for primate CGRP receptors, with Ki values of 0.77 nM for human and 1.2 nM for rhesus monkey receptors medchemexpress.comtaiclone.comnih.gov. In contrast, Telcagepant demonstrates significantly lower affinity for receptors in non-primate species, with Ki values of 1204 nM for canine and 1192 nM for rat CGRP receptors medchemexpress.comtaiclone.comnih.gov. This difference translates to approximately 1500-fold higher affinity for human and rhesus receptors compared to rat and canine receptors nih.govnih.gov, a common challenge in the development of CGRP receptor antagonists.

In Vivo Animal Model Studies (Non-Human)

The in vivo pharmacology of Telcagepant was investigated using relevant animal models to assess its pharmacodynamic effects and its ability to modulate CGRP-mediated physiological responses.

Pharmacodynamic Assessments in Relevant Animal Models

Telcagepant's in vivo activity has been evaluated in models, particularly in rhesus monkeys. In the capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys, Telcagepant demonstrated an EC90 (the plasma concentration required to inhibit 90% of the response) of 994 nM nih.gov. Positron Emission Tomography (PET) studies utilizing the tracer [11C]MK-4232 in rhesus monkeys confirmed that Telcagepant could detect changes in CGRP receptor occupancy that were proportional to its plasma concentration capes.gov.br. These studies also suggested that Telcagepant achieved low central CGRP receptor occupancy in this species capes.gov.brresearchgate.net.

In rodent models, research has explored CGRP receptor activity. For instance, cultures derived from mouse vascular smooth muscle and trigeminal ganglia indicated increased CGRP receptor activity that could be inhibited by Telcagepant nih.gov. Additionally, animal models designed to mimic aspects of migraine pathophysiology, often involving CGRP administration, have been utilized to study the effects of CGRP signaling modulators researchgate.net.

Investigation of CGRP-Induced Physiological Responses

Telcagepant effectively inhibited CGRP-mediated physiological responses, most notably vasodilation. In rhesus monkeys, Telcagepant was shown to produce a concentration-dependent inhibition of vasodilation induced by capsaicin (B1668287) application to the skin nih.gov. The plasma concentrations required for 50% and 90% inhibition of capsaicin-induced dermal blood flow were determined to be 127 nM and 994 nM, respectively nih.gov. Preclinical studies also indicate that Telcagepant can inhibit CGRP-induced neurogenic vasodilation in specific cranial arteries, such as the middle meningeal artery d-nb.info. CGRP itself is a potent vasodilator, known to increase dural blood flow and contribute to neurogenic inflammation nih.gov.

Table 2: In Vivo Pharmacodynamic Activity of Telcagepant

| Model/Assay | Species | Endpoint | Value | Unit | Reference |

| Capsaicin-Induced Dermal Vasodilation (CIDV) | Rhesus Monkey | EC90 | 994 | nM | nih.gov |

| Capsaicin-Induced Dermal Blood Flow (DBF) Inhibition | Rhesus Monkey | Plasma concentration for 50% inhibition | 127 | nM | nih.gov |

| Capsaicin-Induced Dermal Blood Flow (DBF) Inhibition | Rhesus Monkey | Plasma concentration for 90% inhibition | 994 | nM | nih.gov |

Compound List:

Telcagepant

MK-0974 (Synonym for Telcagepant)

Calcitonin Gene-Related Peptide (CGRP)

HEK293 cells

SK-N-MC cells

Rhesus monkeys

Rats

Canine

Evaluation in Models of Neurological or Inflammatory Pathways (e.g., Chronic Migraine Models)

Preclinical research has employed various animal models to elucidate the role of CGRP in migraine pathophysiology and to evaluate the efficacy of CGRP receptor antagonists like Telcagepant.

CGRP-Sensitized Mouse Models: Transgenic mouse models, such as those engineered to overexpress human receptor activity-modifying protein 1 (hRAMP1) (e.g., nestin/hRAMP1 mice), have been developed to mimic CGRP sensitization observed in migraineurs. These models exhibit heightened responses to CGRP, manifesting as photophobia and mechanical allodynia, which are characteristic features associated with migraine bps.ac.uknih.govcapes.gov.brmdpi.com. In these sensitized models, the administration of CGRP itself is known to induce light aversion and mechanical allodynia bps.ac.uknih.govcapes.gov.brmdpi.com. While direct quantitative data on Telcagepant's efficacy in these specific sensitized models are not detailed in the provided literature, its established mechanism as a CGRP receptor antagonist strongly suggests it would counteract these CGRP-mediated behavioral changes. For instance, another CGRP receptor antagonist, olcegepant, has demonstrated the ability to block CGRP-induced light aversion in similar experimental setups nih.gov.

Nitroglycerin (NTG)-Induced Models: Animal models utilizing nitroglycerin (NTG) administration are commonly used to replicate aspects of migraine. In rodent models, NTG exposure can lead to the sensitization of trigeminal pathways, an increase in central trigeminal nerve activity, and the induction of dural inflammation mdpi.comresearchgate.nettandfonline.comannualreviews.org. Preclinical studies involving a related CGRP antagonist, MK-8825, showed that it could prevent the heightened activity in the spinal trigeminal nucleus (SPVC) following repeated NTG administration, indicating that CGRP antagonism can mitigate NTG-induced central trigeminal nerve activation researchgate.net. Positron emission tomography (PET) studies investigating Telcagepant suggested that at conventional doses (e.g., 140 mg), it did not significantly alter brain activity, pointing towards a predominantly peripheral site of action in these models researchgate.net.

Data Table 1: Telcagepant Evaluation in Preclinical Migraine Models

| Model Type | Key Pathological Feature / Stimulus | Observed CGRP-mediated Effect | Telcagepant's Preclinical Role/Effect | Supporting Evidence (Source Index) |

| CGRP-sensitized mice | CGRP sensitization | Photophobia, Mechanical allodynia | Implied attenuation of CGRP-induced effects due to receptor antagonism | bps.ac.uknih.govcapes.gov.brmdpi.com |

| Nitroglycerin (NTG) model | NTG administration | Sensitization of trigeminal pathways, increased central trigeminal nerve activity, dural inflammation | Primarily peripheral action; prevents increased SPVC activity (via related antagonist MK-8825) researchgate.net; conventional doses showed no CNS activity researchgate.net | mdpi.comresearchgate.nettandfonline.comannualreviews.org |

Analysis of Neuropeptide and Inflammatory Mediator Modulation in Animal Models

Telcagepant's preclinical characterization is largely defined by its potent and selective antagonism of the CGRP receptor, a key mediator in migraine pathogenesis.

CGRP Receptor Antagonism: Telcagepant demonstrates high affinity for the CGRP receptor, with reported dissociation constants (Ki) of 0.77 nM for the human CGRP receptor and 1.2 nM for the rhesus CGRP receptor medchemexpress.cn. It effectively inhibits CGRP-stimulated cyclic adenosine monophosphate (cAMP) responses in cells expressing the human CGRP receptor, exhibiting an IC50 value of 2.2 nM medchemexpress.cnnih.gov. This potent antagonism directly interferes with CGRP signaling pathways, which are critically involved in migraine pathophysiology and the induction of neurogenic inflammation mdpi.comnih.govcambridge.org.

Modulation of CGRP-Mediated Vasodilation: CGRP is recognized as a potent vasodilator, particularly affecting cranial blood vessels cambridge.orgnih.govfrontiersin.org. Preclinical evidence indicates that Telcagepant's antagonism of the CGRP receptor leads to the inhibition of CGRP-induced vasodilation cambridge.orgnih.govfrontiersin.org. This action is considered a primary mechanism through which CGRP receptor antagonists exert their therapeutic effects in migraine by counteracting the vascular changes associated with the condition.

Indirect Modulation of Inflammatory Mediators: Beyond direct receptor blockade, CGRP influences other mediators involved in neurogenic inflammation. CGRP has been shown to increase the release of neuropeptides such as Substance P from trigeminal ganglia neurons nih.govmdpi.com. Substance P, in turn, plays a role in plasma extravasation, a hallmark of neurogenic inflammation mdpi.comcambridge.org. By blocking the CGRP receptor, Telcagepant indirectly modulates these downstream effects, potentially reducing neurogenic inflammation and the associated sensitization of pain pathways. Furthermore, CGRP contributes to mast cell degranulation, and Telcagepant's antagonism of CGRP signaling may indirectly attenuate this inflammatory process as well cambridge.org.

Data Table 2: Modulation of Neuropeptides and Inflammatory Mediators by Telcagepant

| Target Mediator/Pathway | Mechanism of Action by Telcagepant | Specific Data (Potency/Affinity) | Implied Effect on Inflammatory Process | Supporting Evidence (Source Index) |

| CGRP Receptor | Potent and selective antagonist | Ki: 0.77 nM (human), 1.2 nM (rhesus) | Blocks CGRP signaling pathways implicated in migraine and neurogenic inflammation | medchemexpress.cnnih.govnih.govnih.govresearchgate.netsemanticscholar.org |

| CGRP-stimulated cAMP Response | Blocks the response | IC50: 2.2 nM (human CGRP receptor in HEK293 cells) | Inhibits downstream signaling cascades activated by CGRP | medchemexpress.cnnih.gov |

| CGRP-induced Vasodilation | Antagonism | N/A (Mechanism of action) | Prevents CGRP-mediated vasodilation of cranial blood vessels | cambridge.orgnih.govfrontiersin.org |

| Substance P Release | Indirect modulation | CGRP increases SP release; Telcagepant blocks CGRP | Potentially reduces SP release by inhibiting upstream CGRP signaling | nih.govmdpi.com |

| Mast Cell Degranulation | Indirect modulation | CGRP contributes to degranulation; Telcagepant blocks CGRP | May indirectly reduce mast cell degranulation and associated inflammation | cambridge.org |

Compound List

Telcagepant (MK-0974)

Calcitonin Gene-Related Peptide (CGRP)

Substance P

Nitroglycerin (NTG)

Structure Activity Relationship Sar and Analog Design of Telcagepant

Analysis of Structural Modifications Impacting Receptor Affinity and Selectivity

Structure-activity relationship studies have systematically explored how modifications to the Telcagepant (B1682995) scaffold influence its interaction with the CGRP receptor. For instance, incorporating polar functionalities into lead compounds led to the development of piperazinone analogs with improved solubility and oral bioavailability in preclinical models acs.org. SAR campaigns focused on retaining critical hydrogen bond donor motifs, such as the indazole NH group found in related compounds, were identified as essential for high-affinity CGRP receptor binding doi.org. These investigations revealed that subtle changes in molecular architecture could significantly alter binding affinity (Ki) and functional potency (IC50), while also impacting selectivity against related receptors like those for adrenomedullin (B612762) or amylin medchemexpress.comresearchgate.netresearchgate.net. Telcagepant itself exhibits high affinity for human and rhesus CGRP receptors (Ki ~0.8 nM and ~1.2 nM, respectively) but significantly lower affinity for rat and dog receptors, highlighting species-dependent binding characteristics medchemexpress.comnih.gov.

Table 1: Telcagepant Affinity and Potency

| Compound | CGRP Receptor Affinity (Ki) | CGRP-stimulated cAMP IC50 |

| Telcagepant | ~0.8 nM (human) | ~2.2 nM |

Comparative SAR Studies with Related CGRP Receptor Antagonists (e.g., MK-3207, Ubrogepant)

Comparative SAR studies are vital for understanding the nuances of CGRP receptor antagonism and for guiding the design of next-generation therapeutics. Telcagepant, MK-3207, and Ubrogepant represent different generations and structural classes of CGRP receptor antagonists.

Telcagepant vs. MK-3207: MK-3207, a spirocyclic CGRP receptor antagonist, emerged from SAR studies that aimed to improve upon earlier leads acs.orgnih.gov. While both are potent CGRP receptor antagonists, MK-3207 demonstrated significantly higher in vivo potency in preclinical models compared to Telcagepant. For instance, in the capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys, MK-3207 achieved 90% inhibition of the response at an EC90 of 7 nM, whereas Telcagepant required 994 nM nih.gov. This suggests structural differences conferred enhanced efficacy or pharmacokinetic properties for MK-3207 in this specific assay.

Telcagepant vs. Ubrogepant: Ubrogepant, the first orally available CGRP receptor antagonist approved for acute migraine treatment, exhibits even higher binding affinity and functional potency than Telcagepant. Ubrogepant shows a human CGRP receptor Ki of approximately 0.07 nM and an IC50 of 0.08 nM for blocking CGRP-stimulated cAMP responses, compared to Telcagepant's Ki of ~0.8 nM and IC50 of ~2.2 nM medchemexpress.comresearchgate.net. While Telcagepant and Ubrogepant share the goal of blocking CGRP receptor activation, their distinct chemical scaffolds likely contribute to these differences in potency and potentially other pharmacological attributes ijbcp.com.

Computational and Systems Biology Modeling for Telcagepant Research

Quantitative Systems Toxicology (QST) Modeling for Mechanistic Investigation of Potential Liver Toxicity Pathways

Quantitative Systems Toxicology (QST) models, such as DILIsym, integrate pharmacokinetic data, mechanistic toxicological pathways, and inter-individual variability to predict drug-induced liver injury (DILI). These models have been instrumental in dissecting the complex mechanisms underlying Telcagepant's hepatotoxicity and comparing it to newer generations of CGRP receptor antagonists.

Prediction of Potential Cellular and Organ-Level Responses

QST modeling has been employed to predict the cellular and organ-level responses of Telcagepant (B1682995), particularly concerning liver function. Studies using the DILIsym platform have successfully predicted clinical elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and total bilirubin, for Telcagepant at pharmacologically relevant doses nih.govnih.govsimulations-plus.commdpi.comfrontiersin.org. These predictions aligned with observations from clinical trials, where Telcagepant demonstrated a propensity for hepatotoxicity simulations-plus.comoup.comdrugbank.com. The models indicated that Telcagepant's toxicity profile was associated with specific mechanisms, distinguishing it from newer CGRP receptor antagonists that were predicted to have a significantly lower risk of DILI simulations-plus.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov. For instance, Telcagepant was predicted to cause ALT elevations at doses of ≥175 mg BID, with simulations showing a frequency of ALT > 3× the upper limit of normal (ULN) in a substantial portion of simulated individuals at higher doses simulations-plus.comoup.comdrugbank.com.

Simulation of Oxidative Stress Mechanisms

The potential for Telcagepant to induce oxidative stress was also investigated through in vitro assays and subsequent modeling nih.govnih.govsimulations-plus.commdpi.comfrontiersin.orgoup.comresearchgate.netnih.govnih.gov. Reactive oxygen species (ROS) production was measured in HepG2 cells after incubation with Telcagepant, and these data were fitted into DILIsym models nih.govnih.govnih.gov. However, DILIsym simulations indicated that oxidative stress was not a significant contributor to Telcagepant's predicted hepatotoxicity, or was a minor contributor in comparison to other mechanisms nih.govsimulations-plus.comoup.comdrugbank.com.

Analysis of Bile Acid Transporter Inhibition Dynamics (e.g., BSEP Inhibition)

Inhibition of bile acid transporters, particularly the bile salt export pump (BSEP), emerged as a primary mechanism driving Telcagepant's hepatotoxicity in QST models nih.govnih.govsimulations-plus.commdpi.comfrontiersin.orgoup.comdrugbank.comresearchgate.netresearchgate.netnih.govbiorxiv.orgbiorxiv.orgx-mol.com. In vitro experiments demonstrated that Telcagepant inhibited BSEP and other basolateral bile acid transporters like MRP4 nih.govmdpi.comnih.govbiorxiv.org. The inhibition of BSEP by Telcagepant was characterized as mixed inhibition mdpi.comdrugbank.com. Crucially, simulations indicated that Telcagepant's liver exposure concentrations exceeded its measured inhibitory constant (Ki) for BSEP, a factor that significantly contributed to the predicted accumulation of toxic bile acids within hepatocytes and subsequent liver injury mdpi.comdrugbank.com. Telcagepant did not inhibit MRP3, unlike some other CGRP antagonists mdpi.comnih.govbiorxiv.org.

Integration of In Vitro Mechanistic Data into Predictive Models

The predictive power of QST models like DILIsym for Telcagepant's safety profile relies on the robust integration of in vitro mechanistic data with pharmacokinetic information nih.govnih.govsimulations-plus.commdpi.comfrontiersin.orgoup.comdrugbank.comresearchgate.netnih.govnih.govbiorxiv.orgx-mol.compatsnap.com. In vitro assays were conducted to quantify Telcagepant's potential to inhibit bile acid transporters, cause mitochondrial dysfunction, and induce oxidative stress nih.govnih.govsimulations-plus.commdpi.comfrontiersin.orgoup.comdrugbank.comresearchgate.netnih.govnih.govbiorxiv.orgx-mol.compatsnap.com. These experimental results were then translated into specific parameters within the DILIsym software nih.govmdpi.comnih.gov. Physiologically-based pharmacokinetic (PBPK) models were developed to estimate liver exposure for Telcagepant, which were then combined with the mechanistic parameters and simulated patient populations to predict the time-course and severity of potential liver injury nih.govmdpi.comfrontiersin.orgoup.comdrugbank.comresearchgate.netnih.govnih.govbiorxiv.orgx-mol.com. This integrated approach allowed for the successful recapitulation of Telcagepant's observed clinical hepatotoxicity nih.govnih.govsimulations-plus.commdpi.comfrontiersin.orgoup.comdrugbank.comresearchgate.netnih.govnih.govbiorxiv.orgx-mol.compatsnap.com.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations offer atomic-level insights into how molecules interact with their biological targets. For Telcagepant, these techniques have been employed to understand its binding to the CGRP receptor (CGRPR) and the role of accessory proteins like RAMP1.

Studies using MD simulations, including supervised MD (SuMD) and classic MD (cMD), have investigated the binding and unbinding pathways of Telcagepant from the CGRP receptor's extracellular domain (ECD) frontiersin.orgnih.gov. These simulations revealed that Telcagepant binds to a pocket formed by the ECD and RAMP1, forming persistent contacts with specific amino acid residues frontiersin.orgnih.govnih.govbiorxiv.org. Telcagepant's binding was observed to involve interactions with both the ECD and the transmembrane binding site, although interactions at the latter were found to be less stable frontiersin.orgnih.gov. The simulations also explored the perturbation of water networks upon binding and the influence of RAMP1 on Telcagepant's binding dynamics and stability frontiersin.orgnih.govnih.govbiorxiv.orgx-mol.com. Docking studies have also been used to predict binding modes and scores, informing the design of related compounds and understanding potential interaction sites within the CGRPR complex nih.gov.

Compound List

Telcagepant (MK-0974)

Ubrogepant

Rimegepant

Zavegepant

Atogepant

MK-3207

Calcitonin Gene-Related Peptide (CGRP)

Data Tables

Table 1: DILIsym Parameter Values for Telcagepant Related to Key Hepatotoxicity Mechanisms

| Mechanism | DILIsym Parameter | Unit | Telcagepant Value(s) | Reference(s) |

| Mitochondrial Dysfunction | Coefficient for ETC inhibition 1 | µM | 17,400 | mdpi.com |

| Coefficient for ETC inhibition 3 | µM | N/A | mdpi.com | |

| Max inhibitory effect for ETC inhibition 3 | dimensionless | N/A | mdpi.com | |

| Oxidative Stress | RNS/ROS production rate constant 1 | mL/nmol/hr | 2.0 x 10-5 | mdpi.com |

| Bile Acid Transporter | BSEP inhibition constant (Ki) | µM | 7.9 | mdpi.com |

| Inhibition | BSEP inhibition alpha value | dimensionless | 4.6 | mdpi.com |

| NTCP inhibition constant | µM | 19.4 | mdpi.com | |

| MRP3/4 inhibition constant | µM | 16.6 | mdpi.com |

Note: N/A indicates data not applicable or not provided for Telcagepant in the specific context of the cited source for that parameter.

Analytical Methodologies for Telcagepant Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification in Research Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the precise and sensitive quantification of pharmaceutical compounds in complex biological matrices, such as plasma, for research studies. Its application in Telcagepant (B1682995) research supports pharmacokinetic profiling and drug metabolism studies.

Method Development for Research Samples

The development of LC-MS/MS methods for Telcagepant typically begins with sample preparation designed to isolate the analyte from biological components and potential interfering substances. Common sample preparation techniques involve extracting Telcagepant from plasma samples. These methods often include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in a 96-well format to handle multiple samples efficiently nih.govnih.govresearchgate.netasianpubs.orgresearchgate.net. Some protocols may utilize on-line extraction techniques to streamline the process nih.gov. The choice of extraction method is critical for achieving adequate recovery and minimizing matrix effects, which can impact quantification accuracy.

Optimization of Chromatographic and Spectrometric Parameters

Following sample preparation, chromatographic separation is achieved using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 stationary phases nih.govnih.govresearchgate.netasianpubs.org. Mobile phases typically consist of mixtures of organic solvents, such as acetonitrile (B52724), with aqueous buffers containing additives like formic acid or ammonium (B1175870) formate (B1220265) to optimize peak shape and separation nih.govnih.govresearchgate.netasianpubs.org. For instance, a method might employ an Ascentis Express C18 column with a mobile phase gradient of 0.1% aqueous HClO4 and acetonitrile amazonaws.com.

Mass spectrometric detection is crucial for the sensitivity and selectivity of LC-MS/MS. Electrospray ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode. Quantification is most often performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for Telcagepant and a stable isotopically labeled internal standard researchgate.netasianpubs.orgoup.com. Optimization of spectrometric parameters, such as collision energy and precursor/product ion masses, is essential for maximizing signal intensity and ensuring assay specificity.

Validation of Research-Grade Analytical Methods

For reliable quantification in research settings, LC-MS/MS methods must undergo rigorous validation. Key validation parameters include linearity, selectivity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For Telcagepant, a typical LOQ has been reported as 5 nM, with a linear calibration curve spanning from 5 to 5000 nM nih.gov. For related CGRP antagonists, linear concentration ranges of 15-600 ng/mL have been established researchgate.netasianpubs.org. Validation protocols often adhere to established guidelines, such as those from the FDA, to ensure the method's suitability for its intended research application researchgate.netasianpubs.org.

Table 1: Representative LC-MS/MS Validation Parameters for Telcagepant Quantification

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 5 nM | nih.gov |

| Linear Calibration Range | 5 - 5000 nM | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis

High-Performance Liquid Chromatography (HPLC) serves as a primary analytical tool for assessing the purity of Telcagepant and its related compounds, as well as for monitoring reaction progress during synthesis. HPLC methods can resolve Telcagepant from potential impurities and byproducts, providing critical data for quality control in research batches.

In synthetic chemistry, HPLC is utilized to determine reaction yields and assess the stereochemical purity (e.g., Z:E ratios) of intermediates and final products amazonaws.com. For example, specific HPLC conditions involving an Ascentis Express C18 column with a mobile phase of 0.1% aqueous HClO4/acetonitrile at a flow rate of 2.5 mL/min have been employed amazonaws.com. Furthermore, chiral HPLC is indispensable for the enantioselective analysis of pharmaceutical compounds, ensuring the isolation and characterization of specific stereoisomers if relevant to Telcagepant's research applications oup.com.

Table 2: Representative HPLC Conditions in Telcagepant Synthesis

| Application | Column | Mobile Phase | Flow Rate | Detector | Reference |

| Yield/Purity Determination | Ascentis Express C18 (4.6 x 100 mm, 2.7 μm) | 0.1% aq HClO4/MeCN | 2.5 mL/min | UV | amazonaws.com |

| Chiral Separation | ChiralPak AD-RH (4.6 x 150 mm, 5 μm) | Isocratic 0.1% aq H3PO4/MeCN/ MeOH (30:45:25) | 0.5 mL/min | UV | amazonaws.com |

Spectroscopic Techniques in Structural Characterization (General)

Spectroscopic techniques are fundamental for confirming the chemical structure and identity of Telcagepant and its synthesized forms. These methods provide detailed information about the molecular arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is vital for elucidating the detailed structure of organic molecules. For Telcagepant potassium, solid-state ¹³C NMR has been used to characterize specific crystalline forms, with characteristic peaks observed at 109.1 ppm, 55.8 ppm, and 54.6 ppm for Form I google.com. Raman spectroscopy is another technique employed for solid-state characterization, providing vibrational fingerprints of the molecule. For instance, the Raman spectra of Telcagepant potassium Form I exhibit peaks at specific wavenumbers, such as 646.3, 707.4, and 832.9 cm⁻¹ google.com. Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of Telcagepant, which aids in confirming its elemental composition and structural integrity genome.jpdrugbank.comwikipedia.orgmedkoo.comncats.ioacs.org.

Table 3: Spectroscopic Characterization Data for Telcagepant Potassium

| Technique | Characteristic Peaks/Shifts | Form | Reference |

| ¹³C NMR | 109.1, 55.8, 54.6 ppm | Form I | google.com |

| Raman Spectroscopy | 646.3, 707.4, 832.9 cm⁻¹ | Form I | google.com |

Bioanalytical Methods for In Vitro and Preclinical Study Support

Bioanalytical methods are essential for supporting in vitro experiments and preclinical studies involving Telcagepant. These methods enable the measurement of compound concentrations in biological systems, facilitating the understanding of its behavior, efficacy, and potential interactions.

LC-MS/MS is widely utilized in preclinical research to quantify Telcagepant in various biological matrices, supporting pharmacokinetic (PK) and pharmacodynamic (PD) studies nih.govnih.gov. For example, studies have employed LC-MS/MS to analyze Telcagepant concentrations in plasma, allowing for the determination of parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models nih.govnih.gov. In vitro studies, such as those investigating cellular uptake or metabolism, may also employ LC-MS/MS to measure intracellular concentrations of Telcagepant nih.gov. The development of sensitive and selective bioanalytical assays is critical for accurately assessing drug exposure and response in these research contexts.

Q & A

Q. What is the primary mechanism of action of Telcagepant K in migraine treatment, and how can this be experimentally validated?

this compound acts as a calcitonin gene-related peptide (CGRP) receptor antagonist, inhibiting CGRP-induced cAMP production in trigeminal ganglion and smooth muscle cells. Methodologically, this can be validated using in vitro assays measuring cAMP levels in human RAMP1-overexpressing cell cultures. Preclinical studies also employ rodent middle cerebral artery models to assess vasodilatory inhibition without affecting basal tone . Clinically, PET tracers like [11C]MK-4232 can evaluate central receptor occupancy, though Telcagepant’s low blood-brain barrier penetration at therapeutic doses limits CNS effects .

Q. How were this compound’s efficacy and safety profiles established in clinical trials?

Phase II/III randomized, double-blind, placebo-controlled trials (RCTs) assessed pain relief metrics (e.g., 2-hour pain freedom, 24-hour sustained relief) and adverse events. For example, a phase III trial (N=1,935) compared Telcagepant 140 mg and 280 mg with placebo, showing 68% pain relief at 2 hours (vs. 46% placebo) and no significant cardiovascular adverse events. Doses ≥300 mg were discontinued due to nausea and somnolence . Methodologically, trials prioritized stratified randomization and post-hoc subgroup analyses (e.g., triptan non-responders) .

Q. Why are rodent models limited in studying this compound’s pre-clinical effects?

Telcagepant exhibits >1,500-fold lower affinity for rodent CGRP receptors compared to human receptors, complicating translational relevance. Researchers overcome this by using human RAMP1-transfected rodent models or focusing on in vitro human cell lines. For vascular studies, rodent middle cerebral arteries are treated with CGRP to simulate migraine-related vasodilation, with Telcagepant’s inhibition quantified via arterial diameter measurements .

Q. What methodologies are used to evaluate this compound in combination therapies?

Phase II trials (N=660) combined Telcagepant with NSAIDs (e.g., ibuprofen 400 mg) using a crossover design. Endpoints included pain relief synergism and safety. Researchers employed factorial ANOVA to isolate drug interaction effects and stratified analysis to control for attack frequency variability .

Advanced Research Questions

Q. How can researchers determine if this compound acts centrally or peripherally?

A PET study using the blood-brain barrier-penetrant tracer [11C]MK-4232 in rhesus monkeys measured CGRP receptor occupancy. At clinically relevant doses (140 mg), Telcagepant showed minimal central occupancy, confirming peripheral action. Methodologically, tracer uptake reduction (vs. baseline) quantified receptor binding, with supratherapeutic doses (1,120 mg) used as positive controls .

Q. How should therapeutic gain (TG) be calculated to analyze this compound’s time-effect curves?

TG is derived by subtracting placebo response rates from active drug rates at specific timepoints (e.g., 2 hours). For example, in a meta-analysis of four RCTs, Telcagepant’s TG for 2-hour pain freedom was 22–23% (vs. placebo). Researchers use non-linear regression to model time-effect curves and AUC comparisons for dose-response validation .

Q. What statistical approaches resolve contradictions in this compound’s efficacy across subpopulations?

Post-hoc analyses of phase III data (N=4,548) applied logistic regression to identify covariates (e.g., triptan responsiveness). Telcagepant showed superior efficacy in triptan-naïve patients (OR: 1.8, 95% CI: 1.3–2.5), likely due to distinct CGRP pathway activation in refractory cases. Sensitivity analyses controlled for attack severity and comorbidities .

Q. How are crossover studies designed to assess this compound’s hemodynamic effects?

A double-blind, placebo-controlled crossover study (N=22) evaluated Telcagepant’s impact on nitroglycerin-induced vasodilation. Researchers used pulse wave analysis and brachial artery ultrasound to measure aortic augmentation index (AIx) and diameter changes. Latin square design minimized carryover effects, and mixed-effects models accounted for intra-subject variability .

Q. How can translational discrepancies between pre-clinical and clinical data be addressed?

Discrepancies arise from Telcagepant’s low rodent receptor affinity. Solutions include:

- Using transgenic mice expressing human CGRP receptors.

- Prioritizing ex vivo human tissue assays (e.g., middle meningeal artery).

- Applying pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate rodent data to human doses .

Q. What methodologies detect long-term hepatic safety signals in this compound trials?

Phase III trials monitored alanine aminotransferase (ALT) elevations. In one study, 13 patients receiving Telcagepant had ALT ≥3× upper limit, prompting discontinuation. Researchers used Kaplan-Meier survival analysis to estimate risk over time and Cox regression to identify risk factors (e.g., concomitant NSAID use) .

Methodological Resources

- Data Presentation : Follow guidelines for metric-unit tables, labeled axes in graphs, and explicit statistical models (e.g., mixed-effects regression) .

- Hypothesis Testing : Align research questions with theoretical frameworks (e.g., CGRP’s role in migraine pathophysiology) and refine iteratively during literature reviews .

- Ethical Reporting : Disclose post-hoc analyses as exploratory and archive raw data for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.